molecular formula C11H19ClN2O3 B6281688 tert-butyl 4-(carboxy)-2-methylpiperazine-1-carboxylate CAS No. 2309456-55-9

tert-butyl 4-(carboxy)-2-methylpiperazine-1-carboxylate

Cat. No. B6281688
CAS RN: 2309456-55-9
M. Wt: 262.7
InChI Key:
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Description

Piperazine and N-Boc piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These compounds have shown a wide spectrum of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves the use of FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies . The structures of these compounds were further confirmed by single crystal X-ray diffraction analysis .


Molecular Structure Analysis

The molecule of a similar compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .


Chemical Reactions Analysis

Piperazine and N-Boc piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various spectroscopic studies and single crystal X-ray diffraction analysis .

Mechanism of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .

Future Directions

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(carboxy)-2-methylpiperazine-1-carboxylate involves the reaction of tert-butyl 4-(chloromethyl)-2-methylpiperazine-1-carboxylate with sodium hydroxide followed by the reaction with sodium chloroacetate.", "Starting Materials": [ "tert-butyl 4-(chloromethyl)-2-methylpiperazine-1-carboxylate", "sodium hydroxide", "sodium chloroacetate" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-(chloromethyl)-2-methylpiperazine-1-carboxylate in a mixture of water and ethanol.", "Step 2: Add sodium hydroxide to the mixture and stir for several hours at room temperature.", "Step 3: Acidify the mixture with hydrochloric acid to obtain tert-butyl 4-(carboxymethyl)-2-methylpiperazine-1-carboxylate.", "Step 4: Dissolve tert-butyl 4-(carboxymethyl)-2-methylpiperazine-1-carboxylate in a mixture of water and ethanol.", "Step 5: Add sodium chloroacetate to the mixture and stir for several hours at room temperature.", "Step 6: Purify the product by recrystallization." ] }

CAS RN

2309456-55-9

Product Name

tert-butyl 4-(carboxy)-2-methylpiperazine-1-carboxylate

Molecular Formula

C11H19ClN2O3

Molecular Weight

262.7

Purity

95

Origin of Product

United States

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